3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
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Overview
Description
3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 4-fluoro-3-methylbenzenesulfonyl chloride, which is then reacted with piperazine to form the piperazinyl derivative. This intermediate is subsequently coupled with a furan-2-yl-pyridazine derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and sulfonyl-containing compounds, such as:
- 4-fluoro-3-methylbenzenesulfonyl chloride
- Piperazine derivatives with different substituents
- Furan-2-yl-pyridazine derivatives
Uniqueness
What sets 3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine apart is its unique combination of functional groups and heterocyclic structures, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c1-14-13-15(4-5-16(14)20)28(25,26)24-10-8-23(9-11-24)19-7-6-17(21-22-19)18-3-2-12-27-18/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVFXQZDWDUMMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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